![molecular formula C12H7ClF3NOS B5701872 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that are involved in cancer cell growth and survival. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of immune cells, which may help to reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide inhibits the activity of BTK, which leads to a reduction in the activation of downstream signaling pathways that promote cell growth and survival. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immune cells, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of BTK, which may help to reduce inflammation and autoimmune responses.
実験室実験の利点と制限
One advantage of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is that it has been extensively studied in preclinical models and has shown promising results in the treatment of cancer and autoimmune diseases. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has a relatively low toxicity profile, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is that its efficacy may be limited by the development of resistance in cancer cells. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans.
将来の方向性
There are several future directions for the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to treatment with N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans with cancer and autoimmune diseases.
合成法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of an intermediate product, which is then treated with thionyl chloride to form the final compound, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth and survival of cancer cells, including those that are resistant to conventional chemotherapy. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the immune system, which may make it an effective treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-7-3-4-9(8(6-7)12(14,15)16)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPNNWJLIDZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)

![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)

![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)